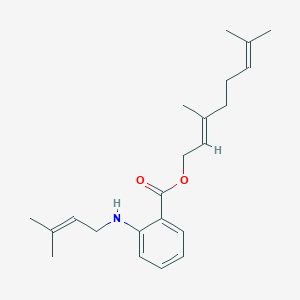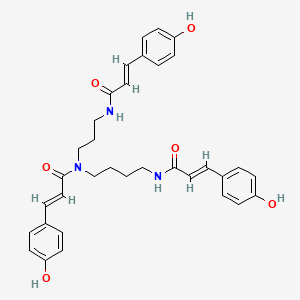![molecular formula C40H56O6 B1252618 (1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione](/img/structure/B1252618.png)
(1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound (1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, isopropyl groups, and a dioxadicyclohepta[a,h]anthracene core. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the dioxadicyclohepta[a,h]anthracene core, followed by the introduction of hydroxyl and isopropyl groups. Key reagents used in these steps include strong bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: The compound (1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the dioxadicyclohepta[a,h]anthracene core, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes
科学的研究の応用
Chemistry: In chemistry, (1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biology, this compound has potential applications as a biochemical probe to study enzyme mechanisms and protein interactions. Its hydroxyl groups and dioxadicyclohepta[a,h]anthracene core can interact with biological macromolecules, providing insights into their structure and function.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In industry, this compound can be used as an intermediate in the production of high-value chemicals and materials. Its unique structure and reactivity make it suitable for the synthesis of specialty chemicals, polymers, and other advanced materials.
作用機序
The mechanism of action of (1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione involves its interaction with molecular targets such as enzymes, receptors, and proteins. The hydroxyl groups and dioxadicyclohepta[a,h]anthracene core can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and function. Additionally, the compound’s ability to undergo chemical transformations allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
類似化合物との比較
Similar Compounds:
- (2S,3S,8aS,11S,12S,15aS)-2,12,14-Trihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,10,11,12,13,15,15a-decahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-15-one
- (1S,6S,11S,19S,23S,28S)-6,28,31-Trihydroxy-10,10,24,24-tetramethyl-1,16-bis(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3(17),4(14),15,20,30-pentaen-32-one
Uniqueness: The uniqueness of (1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione lies in its specific arrangement of functional groups and its dioxadicyclohepta[a,h]anthracene core. This configuration provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds, offering unique opportunities for scientific exploration and practical use.
特性
分子式 |
C40H56O6 |
|---|---|
分子量 |
632.9 g/mol |
IUPAC名 |
(1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione |
InChI |
InChI=1S/C40H56O6/c1-22(2)26-19-24-11-13-29-36(5,6)15-9-17-38(29,43)20-27(24)33-32(26)45-35-25-12-14-30-37(7,8)16-10-18-39(30,44)21-28(25)31(41)34(42)40(35,46-33)23(3)4/h19,22-23,29-30,35,43-44H,9-18,20-21H2,1-8H3/t29-,30-,35-,38-,39-,40+/m0/s1 |
InChIキー |
AMKXPXHJZCUIOT-NDIAQOJLSA-N |
異性体SMILES |
CC(C)C1=C2C(=C3C[C@]4(CCCC([C@@H]4CCC3=C1)(C)C)O)O[C@]5([C@@H](O2)C6=C(C[C@]7(CCCC([C@@H]7CC6)(C)C)O)C(=O)C5=O)C(C)C |
正規SMILES |
CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C |
同義語 |
grandione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1252538.png)



![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)




![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)


